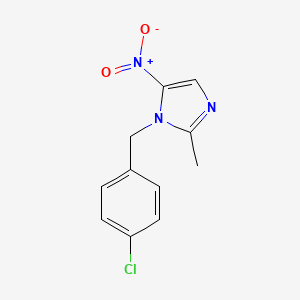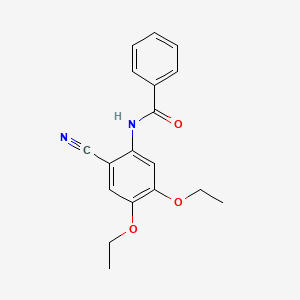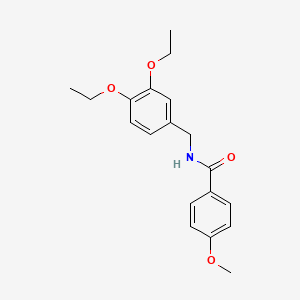![molecular formula C16H11ClN2O2 B5599689 3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione CAS No. 5761-93-3](/img/structure/B5599689.png)
3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" is a compound with significant interest due to its structural and functional properties. The compound is part of a broader class of molecules that are studied for their potential applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives typically involves condensation reactions, cyclization processes, and sometimes, specific substitution reactions to introduce various functional groups, such as chlorophenyl groups. A common method for synthesizing similar compounds involves palladium-catalyzed aryl-aryl coupling reactions, like Suzuki coupling, as demonstrated in the synthesis of photoluminescent conjugated polymers containing similar pyrrole dione units (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" often features a core pyrrole-2,5-dione moiety with various substituents that can significantly influence the molecule's physical and chemical properties. X-ray crystallography reveals detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry, providing a basis for understanding the compound's reactivity and interactions (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, aminoalkylation, and cyclocondensation, leading to a wide range of products with diverse functional groups and potential applications. The reactivity is often dictated by the presence of electron-withdrawing groups and the nucleophilicity of the reacting partners (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bulky substituents or heteroatoms can affect the compound's solubility in organic solvents and its ability to form crystals, crucial for its applications in material science and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and photoluminescence, are essential for understanding the compound's potential applications. For example, the presence of the pyrrole-2,5-dione core structure can impart unique electronic properties, making these compounds candidates for use in photoluminescent materials and electronic devices (Beyerlein & Tieke, 2000).
Propriétés
IUPAC Name |
3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNTMWJAAWICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350512 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione | |
CAS RN |
5761-93-3 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)



![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)




![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)